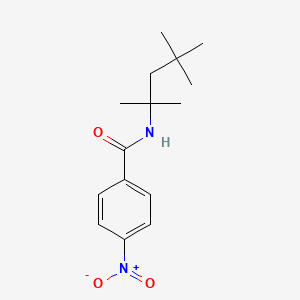

4-Nitro-N-(tert-octyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACGEWWFPVXRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351336 | |

| Record name | 4-Nitro-N-(tert-octyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101354-47-6 | |

| Record name | 4-Nitro-N-(tert-octyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro N Tert Octyl Benzamide

Conventional Amide Bond Formation Strategies

Conventional strategies for amide synthesis are characterized by their reliability and extensive documentation in chemical literature. These methods typically involve the reaction of an activated carboxylic acid derivative with an amine or the direct coupling of a carboxylic acid and an amine using a mediating agent.

One of the most common and robust methods for preparing amides is the reaction between an acyl chloride and an amine. pearson.compearson.com For the synthesis of 4-Nitro-N-(tert-octyl)benzamide, this would involve the condensation of 4-nitrobenzoyl chloride with tert-octylamine (B44039).

The general scheme for this approach is as follows: Scheme 1: Acyl Chloride-Amine Condensation

A typical procedure involves dissolving the amine, in this case, 2-(3-chlorophenyl)ethan-1-amine, in a suitable solvent like dichloromethane, followed by the addition of the acyl chloride (4-nitrobenzoyl chloride). mdpi.com A base such as triethylamine (B128534) is often added to neutralize the hydrogen chloride that is formed, driving the reaction to completion. mdpi.com

The efficiency of the acyl chloride-amine condensation can be significantly influenced by the reaction conditions. The optimization of parameters such as solvent, base, temperature, and reaction time is crucial for maximizing yield and purity. nih.gov For instance, the choice of base can be critical; hindered or non-nucleophilic bases are often preferred to avoid side reactions. The steric hindrance of the reactants, such as the bulky tert-octyl group, can also impact the reaction rate, potentially requiring longer reaction times or higher temperatures. nih.gov

Studies on the synthesis of various benzamides have shown that exploring different solvents and bases can lead to significant improvements in yield. nih.gov

Table 1: Optimization Variables for Acyl Chloride-Amine Condensation

| Parameter | Variable | Rationale and Impact on Synthesis |

|---|---|---|

| Solvent | Dichloromethane, Diethyl ether, Tetrahydrofuran (THF) | The solvent's polarity can affect the solubility of reactants and the reaction rate. Aprotic solvents are generally used to avoid reaction with the acyl chloride. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | A base is used to scavenge the HCl byproduct. The choice of base can influence reaction kinetics and prevent the formation of amine hydrochlorides, which are unreactive. mdpi.com |

| Temperature | 0 °C to room temperature | The reaction is often started at a low temperature to control its exothermic nature and then allowed to warm to room temperature to ensure completion. |

| Reaction Time | 30 minutes to several hours | Monitoring by Thin-Layer Chromatography (TLC) is used to determine when the starting materials have been consumed. mdpi.comrsc.org |

An alternative to using highly reactive acyl chlorides is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. researchgate.net This method avoids the preliminary step of converting the carboxylic acid to an acyl chloride. For the target molecule, this would involve the direct reaction of 4-nitrobenzoic acid with tert-octylamine in the presence of an activating agent.

Common coupling reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. youtube.com These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), phosphonium (B103445) salts like PyAOP, and uronium salts like HBTU. researchgate.netyoutube.com

For example, using cyanuric chloride (TCT) as a promoter in catalytic amounts can transform carboxylic acids into amides with significantly improved yields compared to older protocols. nih.gov Another approach uses HBTU as a coupling agent, which is highly efficient and can lead to the completion of the reaction in as little as 1-2 hours with good to excellent yields. researchgate.net

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Abbreviation | Mechanism of Action |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. youtube.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDAC | A water-soluble carbodiimide (B86325) that functions similarly to DCC but allows for easier purification. researchgate.net |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium-based reagent that forms an activated ester, which readily reacts with amines. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A uronium-based reagent that is highly efficient for amide bond formation. researchgate.net |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis. chemmethod.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. chemmethod.com

One such approach is the solvent-free synthesis of amides by reacting a carboxylic acid with urea (B33335), using boric acid as a catalyst. researchgate.netsemanticscholar.org This method involves simply heating a triturated mixture of the reactants, offering a quick and convenient procedure. researchgate.net While urea provides the amino group in this specific method, the principle of solvent-free, catalyst-driven reactions is applicable. For the synthesis of this compound, a more direct approach would involve the thermal or microwave-assisted, solvent-free reaction of 4-nitrobenzoic acid and tert-octylamine, potentially with a catalyst like boric acid. semanticscholar.orgmdpi.com

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and the avoidance of hazardous solvents. researchgate.net

Table 3: Green Synthesis Approaches for Amides

| Method | Conditions | Advantages |

|---|---|---|

| Solvent-Free Catalysis | Direct heating of reactants with a catalyst (e.g., boric acid). semanticscholar.org | Reduces solvent waste, simple procedure, high reaction rates. researchgate.net |

| Microwave-Assisted Synthesis | Reactants are irradiated with microwaves, often without a solvent. researchgate.net | Rapid heating, shorter reaction times, increased yields, energy efficient. chemmethod.com |

| Aqueous Media Synthesis | Reactions are conducted in water, reducing the need for organic solvents. researchgate.net | Environmentally friendly, improved safety. |

Carboxylic Acid Activation and Coupling Agent-Mediated Amidation

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly moving towards automated and continuous processes that offer greater control, safety, and scalability compared to traditional batch methods.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including pharmaceuticals and their intermediates. beilstein-journals.orgnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. nih.gov This technique offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions, such as nitrations. nih.gov

The synthesis of nitro compounds has been successfully performed under continuous-flow conditions, demonstrating high yields and short reaction times with no need for extensive purification. beilstein-journals.org A flow platform can be designed for the in-situ generation of reactive species, enhancing safety. nih.gov For the synthesis of this compound, a two-step flow process could be envisioned. First, the nitration of a suitable precursor in a flow reactor, followed by an in-line amidation step. This integrated approach can improve safety, reduce waste, and allow for easier scaling. youtube.com

Table 4: Parameters in a Continuous Flow Synthesis Setup

| Parameter | Description | Advantage in Flow Chemistry |

|---|---|---|

| Flow Rate | The rate at which reagents are pumped through the reactor. | Precisely controls reaction time and stoichiometry. beilstein-journals.org |

| Reactor Temperature | The temperature within the reaction coil or microreactor. | Excellent heat transfer allows for precise temperature control, crucial for exothermic reactions like nitration. nih.gov |

| Reactor Volume | The internal volume of the tubing or microreactor where the reaction takes place. | Determines the production scale and residence time. |

| Mixing | Use of micromixers to ensure efficient and rapid mixing of reagent streams. | Enhances reaction rates and selectivity, especially in heterogeneous reactions. nih.gov |

Photochemical Reactions in Benzamide (B126) Synthesis and Modification

Photochemical reactions offer unique pathways for the synthesis and modification of benzamide structures, often providing solutions to challenges encountered in ground-state reactions. acs.org These methods leverage light energy to excite molecules, altering their electronic configuration and chemical reactivity. acs.org While direct photochemical synthesis of this compound is not prominently documented, the principles of photochemical modifications to the benzamide core are well-established and applicable.

For instance, photocatalysis can be employed for various transformations on the benzamide scaffold. Visible-light-induced reactions, often catalyzed by transition metal complexes like Iridium(III) or organic dyes such as Eosin Y, can facilitate C-H amination or the formation of new C-C bonds. rsc.org A notable strategy involves the photocatalytic synthesis of isoindolinones from ortho-halogenated benzamides, a reaction that proceeds efficiently even with typically sluggish aryl fluorides. rsc.org Another approach uses photoredox catalysis to synthesize amides from tertiary amines and carboxylic acids, proceeding through C-N bond cleavage and aerobic oxidation. acs.org

These photochemical strategies could be hypothetically applied to modify a pre-formed this compound or its precursors. For example, a suitably substituted benzamide could undergo intramolecular cyclization or intermolecular C-H functionalization under photocatalytic conditions. rsc.org The "antenna effect," where a light-harvesting chromophore transfers energy to a lanthanide(III) ion to create a potent reductant, is another advanced photochemical concept that can drive reactions, including reductions that might be relevant for modifying the nitro group post-synthesis. diva-portal.org The application of such methods provides a pathway to novel derivatives that may be difficult to access through traditional thermal reactions. acs.org

Radical-Mediated Pathways for C-N Bond Formation (Applicability to N-Alkylation)

The formation of the C-N amide bond is a cornerstone of organic synthesis. researchgate.net While traditional methods involving the coupling of an amine with a carboxylic acid or its activated derivative are common, radical-mediated pathways have emerged as a powerful alternative, particularly for challenging couplings like N-alkylation. researchgate.netmasterorganicchemistry.com These reactions have been revitalized by the advent of photo- and electrochemical techniques that allow for the controlled generation of radical species under mild conditions. rsc.org

A significant challenge in amide alkylation is the low nucleophilicity of the amide nitrogen. nih.gov Radical chemistry circumvents this by generating highly reactive alkyl radicals from precursors like alkyl halides. A recently developed method merges boryl radical-mediated halogen-atom transfer with copper catalysis to achieve the N-alkylation of primary amides with unactivated alkyl iodides and bromides. nih.gov In this process, an amine-borane complex is converted into a boryl radical, which abstracts a halogen atom from the alkyl halide to generate the key alkyl radical intermediate for coupling. nih.gov

This strategy is directly applicable to the synthesis of this compound. The tert-octyl group could be introduced from a corresponding tert-octyl halide. Other radical-based methods include the electrochemical generation of N-acyloxy amidyl radicals, which can undergo intramolecular C-H amination to form lactams, demonstrating the potential for radical C-N bond formation. acs.org The direct use of N-H bonds in amides for radical-based C-N bond formation is considered a highly desirable and atom-economical approach. rsc.org

Strategic Incorporation of the Tert-Octyl Moiety

The tert-octyl group (1,1,3,3-tetramethylbutyl) is a bulky, sterically hindering moiety that defines the chemical properties and synthetic accessibility of this compound. Its incorporation requires specific synthetic strategies for both the amine precursor and the final amide coupling step.

Synthesis and Purification of Tert-Octyl Amine Precursors

The primary precursor for the tert-octyl group is tert-octylamine. The most prevalent industrial method for its synthesis is the Ritter reaction. This reaction typically involves the treatment of diisobutylene with a nitrile, such as acetonitrile (B52724) or benzyl (B1604629) cyanide, in the presence of a strong acid like concentrated sulfuric acid. google.comgoogle.com The resulting N-tert-octyl amide intermediate is then hydrolyzed to yield tert-octylamine.

One patented industrial process describes the reaction of diisobutylene and acetonitrile in glacial acetic acid, followed by hydrolysis of the intermediate N-tert-octylacetamide with a sodium hydroxide (B78521) solution at high temperatures (180-280°C), achieving yields as high as 90-95%. google.compatsnap.com

Table 1: Selected Conditions for Tert-Octylamine Synthesis via Ritter Reaction

| Reactants | Acid/Solvent | Intermediate | Hydrolysis Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diisobutylene, Acetonitrile | Conc. H₂SO₄, Glacial Acetic Acid | N-tert-octylacetamide | 10-30% NaOH(aq), 180-280°C | 90% | google.com |

Purification of the tert-octylamine precursor is crucial. A common procedure involves neutralizing the hydrolysis reaction mixture and separating the organic layer. This is followed by washing with acid to remove any unreacted starting materials or byproducts. For instance, washing with hydrochloric acid can remove unreacted amine. orgsyn.org The crude product is then dried over an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate and purified by distillation to obtain the final tert-octylamine. google.comorgsyn.org

Stereochemical Considerations in Amide Bond Formation with Bulky Amines

The formation of the amide bond between 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid) and tert-octylamine is significantly influenced by the steric bulk of the tert-octyl group. The tertiary carbon atom bonded directly to the nitrogen atom creates substantial steric hindrance, which can slow down the reaction rate and necessitate specific coupling reagents or harsher conditions compared to reactions with less hindered primary amines.

The tert-octylamine molecule itself is achiral as it is typically synthesized from achiral precursors like diisobutylene. Therefore, issues of racemization at the amine center are not a concern. However, the steric hindrance can affect the conformational dynamics of the final product. Studies on other amide complexes with bulky, chiral side chains have shown that stereochemistry can influence properties like water exchange rates, highlighting the structural impact of such groups. nih.gov

To overcome the steric hindrance in the amidation step, highly reactive acylating agents (like 4-nitrobenzoyl chloride) are preferred over direct coupling with the carboxylic acid. mdpi.com Alternatively, modern coupling reagents designed to activate the carboxylic acid and facilitate reactions with hindered amines may be employed. nih.gov The reaction of an activated carboxylic acid with an amine is a fundamental principle in amide synthesis. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final this compound product is essential for obtaining a compound of high purity. A multi-step purification protocol is typically employed, combining extraction, chromatography, and recrystallization.

For the final product and related benzamide derivatives, purification can be achieved through several standard laboratory techniques. google.comnih.gov After the reaction, an initial workup often involves washing the reaction mixture with dilute acid, a saturated sodium carbonate or bicarbonate solution, and brine to remove unreacted starting materials and acidic or basic byproducts. mdpi.com

Table 2: Common Purification Techniques for Benzamide Synthesis

| Technique | Target Compound(s) | Solvents/Reagents | Purpose | Reference |

|---|---|---|---|---|

| Extraction | Amides, Amine Precursors | Dilute HCl, NaHCO₃/Na₂CO₃(aq), Brine | Removal of unreacted acids, bases, and water-soluble impurities. | orgsyn.orgmdpi.comnih.gov |

| Column Chromatography | Benzamide Derivatives | Silica (B1680970) Gel; Eluents: CH₂Cl₂/MeOH, PE/MTBE | Separation of the final product from byproducts and unreacted reagents. | google.com |

| Recrystallization | Amides | Ethanol, Acetonitrile, 1,4-Dioxane | Final purification of the solid product to achieve high purity. | nih.govresearchgate.net |

| Distillation | Amine Precursors (e.g., tert-octylamine) | N/A | Purification of volatile liquid precursors. | google.comorgsyn.org |

Column chromatography over silica gel is a highly effective method for isolating benzamide derivatives. google.com The choice of eluent is critical; solvent systems like dichloromethane/methanol or petroleum ether/methyl tert-butyl ether have been used for similar nitro-containing benzamides.

Recrystallization is often the final step to obtain a highly pure, crystalline product. For amides, polar solvents such as ethanol, acetone, or acetonitrile are frequently effective. researchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals, leaving impurities behind in the mother liquor. researchgate.net

Spectroscopic and Advanced Structural Characterization of 4 Nitro N Tert Octyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-Nitro-N-(tert-octyl)benzamide is anticipated to display distinct signals corresponding to the aromatic protons of the nitro-substituted benzene (B151609) ring and the aliphatic protons of the tert-octyl group.

The aromatic region is expected to show two doublets due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the amide group. Based on data for similar compounds like 4-nitrobenzonitrile (B1214597) and 4-nitrobenzaldehyde, the protons adjacent to the nitro group (H-3 and H-5) would likely appear around δ 8.3-8.4 ppm, while the protons adjacent to the amide carbonyl group (H-2 and H-6) would be expected around δ 7.9-8.0 ppm. chemicalbook.comchemicalbook.com

The tert-octyl group will exhibit characteristic signals in the aliphatic region of the spectrum. The structure of the tert-octyl group (1,1,3,3-tetramethylbutyl) attached to the amide nitrogen would lead to the following expected signals:

A singlet for the six protons of the two methyl groups attached to the quaternary carbon C2' (position 1 of the tert-octyl group).

A singlet for the methylene (B1212753) protons (CH₂) at C3'.

A singlet for the nine protons of the three methyl groups of the tert-butyl moiety at C4'.

The amide proton (N-H) is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -NO₂) | ~ 8.3-8.4 | Doublet |

| Aromatic H (ortho to -C(O)NH-) | ~ 7.9-8.0 | Doublet |

| Amide N-H | Variable | Broad Singlet |

| Methylene (-CH₂-) | ~ 1.5-1.7 | Singlet |

| gem-Dimethyl (-C(CH₃)₂-) | ~ 1.3-1.4 | Singlet |

Note: The predicted values are based on the analysis of structurally related compounds and general NMR principles.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons of the tert-octyl group.

The aromatic carbons will show four distinct signals due to the para-substitution. The carbon bearing the nitro group (C-4) and the carbon attached to the amide group (C-1) are quaternary and will appear as weak signals. The chemical shifts can be estimated from related structures like 4-nitrobenzamide (B147303) and other N-substituted benzamides. rsc.orgspectrabase.com The carbonyl carbon of the amide group is expected to resonate in the range of δ 164-167 ppm. chemicalbook.com

The carbons of the tert-octyl group will also give rise to characteristic signals. The quaternary carbon attached to the nitrogen, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons will all have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~ 164-167 |

| Aromatic C-1 (C-C(O)NH-) | ~ 140-142 |

| Aromatic C-2, C-6 | ~ 128-130 |

| Aromatic C-3, C-5 | ~ 123-125 |

| Aromatic C-4 (C-NO₂) | ~ 149-151 |

| tert-Octyl C-1' (quaternary) | ~ 55-60 |

| tert-Octyl C-2' (gem-dimethyl) | ~ 30-35 |

| tert-Octyl C-3' (methylene) | ~ 50-55 |

| tert-Octyl C-4' (tert-butyl quaternary) | ~ 30-35 |

Note: The predicted values are based on the analysis of structurally related compounds and general NMR principles.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable. youtube.comepfl.chsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the aromatic region, a cross-peak would be observed between the doublets of the adjacent aromatic protons, confirming their ortho relationship. No correlations would be expected for the singlet signals of the tert-octyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the proton signals to their corresponding carbon signals. For example, the aromatic proton signals would correlate with their attached aromatic carbon signals, and the aliphatic proton signals of the tert-octyl group would correlate with their respective carbon signals. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would include:

Correlations from the aromatic protons to the carbonyl carbon and other aromatic carbons, confirming the structure of the benzoyl moiety.

Correlations from the amide proton to the carbonyl carbon and the adjacent carbon of the tert-octyl group.

Correlations from the protons of the tert-octyl group to other carbons within the same group, confirming its structure and attachment to the amide nitrogen. youtube.comepfl.ch

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. chemicalbook.com

The presence of the nitro group (-NO₂) is readily identified by its strong and characteristic absorption bands. For aromatic nitro compounds, two distinct stretching vibrations are observed:

Asymmetric stretch: A strong band is expected in the region of 1550-1475 cm⁻¹. quora.comorgchemboulder.com

Symmetric stretch: A medium to strong band is anticipated in the range of 1360-1290 cm⁻¹. quora.comorgchemboulder.com

The exact positions of these bands can provide information about the electronic environment of the nitro group.

The amide functional group gives rise to several characteristic absorption bands, with the Amide I and Amide II bands being the most prominent.

Amide I Band: This band, appearing in the region of 1680-1630 cm⁻¹, is primarily due to the C=O stretching vibration. The position of this band is sensitive to hydrogen bonding and the conformation of the amide group. In N-substituted amides, the frequency can be influenced by the nature of the substituent on the nitrogen atom. quora.com

Amide II Band: This band, found between 1570-1515 cm⁻¹ for secondary amides, arises from a combination of N-H in-plane bending and C-N stretching vibrations. The presence and position of the Amide II band are characteristic of a secondary amide linkage.

The N-H stretching vibration of the secondary amide is also expected to be observed as a sharp band in the region of 3370-3180 cm⁻¹. The precise frequency can indicate the extent of intermolecular hydrogen bonding.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~ 3370-3180 | Medium, Sharp |

| C-H Stretch (Aromatic) | Aryl | ~ 3100-3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | Alkyl | ~ 2960-2850 | Medium to Strong |

| Amide I (C=O Stretch) | Amide | ~ 1680-1630 | Strong |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | ~ 1570-1515 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro | ~ 1550-1475 | Strong |

Note: The predicted values are based on established IR correlation charts and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing its exact mass with high precision. For this compound, the calculated exact mass is a key parameter for its identification. The molecular formula of this compound is C₁₅H₂₂N₂O₃. The determination of the exact mass through HRMS would serve to confirm this composition, distinguishing it from other potential compounds with the same nominal mass. This technique is noted for its high accuracy, often with errors in the parts-per-million (ppm) range. nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering insights into the compound's structure. The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for nitroaromatic compounds and N-alkyl amides. nih.govyoutube.com

Key expected fragmentation pathways would include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or an O atom (16 Da) from the molecular ion. youtube.com

Cleavage of the N-tert-octyl group: The bond between the amide nitrogen and the bulky tert-octyl group is susceptible to cleavage. This can lead to the formation of a stable tert-octyl cation or radical.

Amide bond cleavage: Cleavage of the amide bond can result in the formation of a 4-nitrobenzoyl cation.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, is crucial for the structural elucidation of the molecule. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.

Crystal Growth and Quality Assessment

The prerequisite for a successful X-ray crystallographic analysis is the availability of a high-quality single crystal. For a compound like this compound, suitable crystals would typically be grown from a supersaturated solution using techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling. A variety of solvents would be screened to find conditions that yield well-ordered crystals of sufficient size and quality.

Once obtained, the quality of the crystals is assessed, often using an optical microscope and preliminary X-ray diffraction experiments, to ensure they are single and diffract strongly.

Determination of Unit Cell Parameters and Space Group

Upon successful diffraction of X-rays, the fundamental crystallographic parameters of the crystal are determined. These include the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the crystal system. The diffraction pattern also reveals the space group of the crystal, which describes the symmetry elements present in the crystal structure. This information is fundamental to solving the crystal structure. wikipedia.org

Molecular Conformation and Torsion Angle Analysis in the Crystal Lattice

The solved crystal structure reveals the precise conformation of the this compound molecule in the solid state. Of particular interest are the torsion angles, which describe the rotation around specific bonds. Key torsion angles for this molecule would include:

The angle between the plane of the phenyl ring and the nitro group. In related nitrobenzene (B124822) derivatives, this angle can vary depending on the steric hindrance imposed by adjacent substituents. rsc.org

The torsion angles defining the orientation of the amide group relative to the phenyl ring. rsc.orgcore.ac.uk

The conformation of the tert-octyl group.

Investigation of Intermolecular Interactions, including Hydrogen Bonding Networks

The molecular structure of this compound, featuring a hydrogen bond donor (the amide N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitro group oxygens), strongly suggests the formation of significant intermolecular hydrogen bonds in the solid state. These interactions are fundamental to the supramolecular assembly and crystal packing of the compound.

In analogous N-substituted benzamides, the amide N-H group readily participates in hydrogen bonding with the carbonyl oxygen of an adjacent molecule, forming a common and robust N-H···O=C linkage. This interaction often leads to the formation of one-dimensional chains or tapes. For instance, in the crystal structure of N-(4-Chloro-phenyl)-4-nitro-benzamide, molecules are linked into zigzag chains via N-H···O(nitro) hydrogen bonds. nih.gov This indicates that the nitro group is also a highly effective hydrogen bond acceptor.

Beyond classical hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions are also expected to contribute to the stability of the crystal structure. The aromatic ring of the benzamide (B126) moiety can engage in π-π stacking with neighboring rings, and various C-H bonds from the tert-octyl group and the aromatic ring can act as weak donors to the oxygen atoms of the nitro and carbonyl groups. In N-[(Morpholin-4-yl)carbonothio-yl]-4-nitro-benzamide, for example, π-π contacts and C-H···π interactions are observed to link molecular chains into a three-dimensional network.

A summary of anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Anticipated Role in Crystal Packing |

| Strong Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | Formation of primary structural motifs like chains or dimers. |

| Strong Hydrogen Bond | Amide N-H | Nitro Group Oxygen (O-N-O) | Cross-linking of primary motifs, contributing to a 3D network. |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl or Nitro Oxygen | Stabilization of the overall crystal lattice. |

| Weak Hydrogen Bond | Aliphatic C-H (tert-octyl) | Carbonyl or Nitro Oxygen | Further stabilization and dictating fine details of packing. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contribution to cohesive energy, especially in layered structures. |

Analysis of Conformational Polymorphism (if applicable)

Conformational polymorphism, the ability of a compound to crystallize in different crystal structures arising from different molecular conformations, is a plausible phenomenon for this compound. The key to this potential lies in the conformational flexibility of the molecule.

The primary sources of conformational variability in this molecule are the rotation around the C-N amide bond and the various C-C single bonds within the bulky tert-octyl group. The dihedral angle between the plane of the benzoyl group and the plane of the amide linkage can vary, as can the orientation of the tert-octyl substituent relative to the rest of the molecule.

In related structures, such as N-(4-Bromo-phen-yl)-4-nitro-benzamide, the amide group is significantly twisted out of the plane of the benzene rings. Different degrees of this twisting, influenced by the specific crystallization conditions (e.g., solvent, temperature, pressure), could lead to different polymorphic forms. Each polymorph would possess a unique set of intermolecular interactions and, consequently, distinct physical properties such as melting point, solubility, and stability.

Reactivity and Chemical Transformations of 4 Nitro N Tert Octyl Benzamide

Transformations of the Nitro Group

The nitro group is a dominant feature of the molecule, strongly influencing its reactivity. It is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and is itself susceptible to reduction. nih.gov

Selective Reduction to the Amino Group

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion is a fundamental process in organic synthesis, as it provides a route to highly versatile amino compounds from readily available nitroaromatics. For 4-Nitro-N-(tert-octyl)benzamide, this selective reduction yields 4-Amino-N-(tert-octyl)benzamide.

A variety of reducing agents and conditions can accomplish this transformation. Catalytic hydrogenation is a widely used method, employing hydrogen gas in the presence of a metal catalyst. Other methods may utilize metal/acid combinations or transfer hydrogenation techniques. The choice of reagent can be critical for achieving high chemoselectivity, especially when other reducible functional groups are present in a molecule. nih.govresearchgate.net

Table 1: Representative Conditions for the Selective Reduction of a Nitro Group

| Reagent/Catalyst System | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 4-Amino-N-(tert-octyl)benzamide |

| Sn, HCl | Ethanol | Reflux | 4-Amino-N-(tert-octyl)benzamide |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 4-Amino-N-(tert-octyl)benzamide |

| NaBH₄, Ni(PPh₃)₄ | Ethanol | Room Temperature | 4-Amino-N-(tert-octyl)benzamide jsynthchem.com |

Mechanistic Studies of Nitro Group Reactivity in the Presence of the Amide Moiety

The reduction of an aromatic nitro group is not a single-step event but a multi-electron process that proceeds through several intermediates. The classical Haber-Lukashevich model describes a stepwise mechanism. orientjchem.orgresearchgate.net The reaction pathway generally involves the initial reduction of the nitro group (-NO₂) to a nitroso group (-N=O), followed by further reduction to a hydroxylamine (B1172632) (-NHOH). The hydroxylamine intermediate is then finally reduced to the amine (-NH₂). researchgate.netnumberanalytics.com

Reactivity at the Amide Linkage

Hydrolytic Stability under Various Conditions

Amides are generally resistant to hydrolysis under neutral conditions. However, the cleavage of the amide bond in this compound to form 4-nitrobenzoic acid and tert-octylamine (B44039) can be induced under forcing acidic or basic conditions, typically requiring elevated temperatures.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Outcome |

|---|---|---|

| Acidic | Aq. HCl or H₂SO₄, Heat | Cleavage to 4-nitrobenzoic acid and tert-octylammonium salt |

| Basic | Aq. NaOH or KOH, Heat | Cleavage to sodium 4-nitrobenzoate (B1230335) and tert-octylamine |

N-Alkylation and Acylation Reactions at the Amide Nitrogen

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is generally challenging. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, which significantly reduces its nucleophilicity. Furthermore, the amide proton (N-H) is only weakly acidic.

To achieve N-alkylation, a very strong base, such as sodium hydride (NaH), is typically required to deprotonate the amide and form the corresponding amide anion (amidate). This highly nucleophilic anion can then react with an alkylating agent (e.g., an alkyl halide). N-acylation can be similarly achieved by reacting the amidate with an acylating agent like an acyl chloride. The presence of the bulky tert-octyl group may also provide steric hindrance, further complicating reactions at the amide nitrogen.

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is profoundly dictated by the strongly deactivating, meta-directing nitro group. nih.govnumberanalytics.com

For electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the ring is highly deactivated. The electron-withdrawing nitro group makes it much less susceptible to attack by electrophiles compared to unsubstituted benzene. If a reaction were to occur, it would require harsh conditions, and the incoming electrophile would be directed primarily to the positions meta to the nitro group (i.e., C3 and C5).

Conversely, the powerful electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction is facilitated when a good leaving group is present on the ring, typically at a position ortho or para to the nitro group. While this compound itself does not have a leaving group in these activated positions, related structures with, for example, a halogen at the C2 or C4 position would be highly susceptible to displacement by nucleophiles.

Potential for Derivatization Based on the Tert-Octyl Chain

The tert-octyl group, while generally considered chemically inert, offers possibilities for derivatization, although these are often challenging due to its branched structure.

Functionalization of the terminal positions of the tert-octyl chain would require overcoming the inherent stability of the alkane structure. Direct functionalization is difficult, but it could potentially be achieved through radical halogenation followed by nucleophilic substitution. However, such reactions often lack selectivity and may lead to a mixture of products.

A more controlled approach would involve starting with a functionalized tert-octyl amine in the initial synthesis of the benzamide (B126). For instance, if a derivative of the tert-octyl group containing a terminal hydroxyl group were used, this hydroxyl group could be a handle for further derivatization reactions such as esterification or etherification. Common derivatization techniques for hydroxyl groups include acylation and silylation. research-solution.comlibretexts.org

| Derivatization Reaction | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride, Anhydride | Ester |

| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl ether |

The tert-octyl group is a bulky substituent, and its size exerts significant steric hindrance around the amide nitrogen and can influence the reactivity of the entire molecule. libretexts.orgyoutube.com This steric bulk can hinder the approach of reagents to the amide functionality. For example, hydrolysis of the amide bond might be slower compared to an amide with a smaller N-alkyl substituent.

The steric hindrance of the tert-octyl group can also affect the outcomes of reactions on the aromatic ring. acs.orgacs.org While the electronic effects of the nitro group are dominant in directing electrophilic substitution, the bulky tert-octyl group could potentially influence the regioselectivity by sterically shielding the ortho positions of the amide group. However, given the strong meta-directing effect of the nitro group, this influence is likely to be minor. In nucleophilic aromatic substitution reactions at the 1-position, the tert-octyl group is further away and its steric influence would be less pronounced.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound This compound .

Extensive searches for data related to its quantum chemical calculations, including Density Functional Theory (DFT) analysis, geometry optimization, frontier molecular orbitals (FMO), natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP) mapping, predicted spectroscopic properties, and chemical hardness, have yielded no specific results for this particular molecule.

While research exists for other related benzamide derivatives, such as those with different substituents on the amide nitrogen or the phenyl ring, the explicit and unique computational data for the tert-octyl derivative as requested is not present in the public domain. Therefore, an article adhering to the strict outline provided cannot be generated at this time.

Computational and Theoretical Studies on 4 Nitro N Tert Octyl Benzamide

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for understanding the motion and interactions of molecules over time. For 4-Nitro-N-(tert-octyl)benzamide, MD simulations could provide significant insights into its behavior in different environments.

Conformational Dynamics in Solution and at Interfaces

The conformational flexibility of this compound would be largely dictated by the rotation around the amide bond (C-N) and the bonds connecting the tert-octyl group to the nitrogen atom. In solution, the molecule would likely explore a range of conformations, influenced by the polarity of the solvent. The bulky and hydrophobic tert-octyl group would significantly impact the molecule's rotational freedom and its interactions with solvent molecules. At interfaces, such as between water and a nonpolar solvent, the molecule would be expected to orient itself with the polar nitrobenzamide head group towards the polar phase and the nonpolar tert-octyl tail towards the nonpolar phase.

Simulations of Molecular Aggregation and Self-Assembly

Due to its amphiphilic nature, with a polar head (the nitrobenzamide group) and a large nonpolar tail (the tert-octyl group), this compound has the potential to undergo self-assembly in solution. MD simulations could predict the critical aggregation concentration and the morphology of the resulting aggregates, such as micelles or vesicles. These simulations would model the interplay between the hydrophobic interactions of the tert-octyl chains and the electrostatic and hydrogen bonding interactions of the nitrobenzamide moieties. Studies on similar molecules with bulky aromatic and alkyl groups have shown a propensity for self-assembly driven by π-stacking and hydrophobic forces. nih.gov

In Silico Mechanistic Probes and Molecular Recognition Studies

In silico methods are instrumental in predicting how a molecule might interact with biological targets and in understanding the fundamental forces driving these interactions.

Ligand-Target Interaction Profiling with Model Biological Systems

While no specific biological targets for this compound have been identified, molecular docking and simulation studies on related nitrobenzamide derivatives have been conducted to explore their potential interactions with enzymes and receptors. nih.govnih.gov For instance, studies on other benzamides have shown that the benzamide (B126) core can act as a scaffold for binding to various protein targets. unamur.be In a hypothetical model system, the nitro group and the amide linkage of this compound would be expected to participate in hydrogen bonding and electrostatic interactions with protein residues. The tert-octyl group would likely engage in hydrophobic interactions within a binding pocket.

Table 1: Potential Intermolecular Forces in Ligand-Target Interactions

| Interaction Type | Molecular Moiety Involved | Potential Target Residues |

| Hydrogen Bonding | Amide N-H, Carbonyl Oxygen, Nitro Group Oxygens | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | tert-octyl group, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The hydrogen bonding capabilities of this compound are crucial to its structure and interactions. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group offers two additional strong hydrogen bond acceptors. Intramolecular hydrogen bonding is unlikely due to the molecular geometry. Intermolecularly, these groups can form robust hydrogen bonds with other molecules of the same type or with solvent molecules. mdpi.com

Beyond hydrogen bonding, other non-covalent interactions play a significant role. The aromatic ring can participate in π-π stacking interactions, while the entire molecule is subject to van der Waals forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis could be used to visualize and quantify these weak interactions, which are critical for understanding the molecule's crystal packing and its binding to biological targets.

Advanced Applications in Materials Science and Organic Synthesis

Role as a Monomer or Precursor in Polymer Chemistry

The distinct functionalities within 4-Nitro-N-(tert-octyl)benzamide make it a valuable monomer for creating specialized polymers. Its application in polymer chemistry is primarily centered on the synthesis of novel polyamides with tailored properties.

Synthesis of Novel Polyamides via Chain-Growth Polycondensation

Chain-growth polycondensation is a powerful method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. In the context of polyamide synthesis, monomers like this compound are of significant interest. The polymerization of N-substituted benzamides, such as N-octyl benzamide (B126), can proceed in a chain-growth manner, often initiated by a suitable base and an initiator. researchgate.netresearchgate.net

The presence of the nitro group in the para position of the benzamide is crucial. As an electron-withdrawing group, it increases the reactivity of the monomer. This heightened reactivity is attributed to the greater resonance stabilization of the leaving group during the polymerization process. researchgate.net Research on similar systems has shown that initiators containing electron-withdrawing substituents, such as a p-nitrophenyl ester, lead to polymers with controllable molecular weights and low polydispersity. researchgate.net Therefore, this compound is an excellent candidate for participating in these controlled polymerization reactions to yield novel polyamides. The synthesis of well-defined copolybenzamides has been achieved through the chain-growth condensation polymerization of related monomers, resulting in copolymers with predictable molecular weights and narrow distributions. mdpi.com

Investigation of the Tert-Octyl Group's Influence on Polymer Properties and Processing

The tert-octyl group, a bulky and non-linear alkyl substituent, significantly influences the properties and processability of the resulting polymers. The nature of side groups in a polymer chain has a profound impact on its tacticity, crystallinity, and mechanical properties. youtube.com

Large, bulky side groups like tert-octyl introduce steric hindrance, which can disrupt the regular packing of polymer chains. youtube.com This disruption often leads to a more amorphous structure rather than a highly crystalline one. Studies on copolymers synthesized with N-tert-octylacrylamide have explored the influence of this bulky group on the stiffness of the final material. researchgate.net In the case of poly(n-alkyl methacrylate)s, increasing the alkyl chain length has been shown to suppress deviations from bulk behavior in thin films, affecting properties like the glass transition temperature and the coefficient of thermal expansion. psu.edu

Furthermore, the structure of the side group can affect the degree of branching in polymers. Research on acrylate (B77674) homopolymerizations has demonstrated that bulky, non-linear side groups can lead to a significant increase in chain transfer to the polymer, resulting in a higher percentage of branching compared to their linear counterparts. researchgate.net This alteration in polymer architecture directly impacts the material's physical and mechanical characteristics. Copolymers containing tert-butyl acrylamide (B121943) and octyl acrylate have been synthesized to act as lubricant additives, where the nature of the alkyl groups influences properties like pour point depression and viscosity improvement. uobaghdad.edu.iq

Utilization as a Building Block in Complex Molecule Synthesis

Beyond polymer science, this compound serves as a versatile building block for the creation of more complex organic molecules, including those with potential pharmaceutical relevance.

Derivatization for Multicomponent Reactions

Nitro compounds are widely regarded as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.gov A key transformation is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical modifications. nih.gov This makes nitroalkanes and nitroarenes valuable precursors for primary amines in multi-step, one-pot syntheses. nih.govfrontiersin.org

The this compound molecule can be derivatized in this manner. The resulting amino-N-(tert-octyl)benzamide would be a highly useful intermediate for multicomponent reactions, which are efficient processes for building molecular complexity. The amine functionality can participate in the formation of various new bonds, leading to a wide range of complex structures. The synthesis of other N-substituted nitrobenzamides, such as N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide, has been reported, highlighting the utility of the 4-nitrobenzoyl chloride precursor in creating diverse amide structures. mdpi.commdpi.com

Scaffold for Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of many pharmaceutical compounds. nih.govnih.gov The synthesis of these structures often relies on versatile starting materials that can be elaborated into the final ring system.

This compound possesses the necessary features to act as a scaffold for the synthesis of heterocyclic compounds. The aromatic ring provides a stable core, while the functional groups—the nitro group and the amide linkage—offer points for cyclization reactions. Following the reduction of the nitro group to an amine, intramolecular reactions or reactions with other bifunctional reagents can lead to the formation of various heterocyclic systems. The diverse reactivity of nitro compounds makes them indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org For instance, 4-Nitrobenzaldehyde is a known aromatic building block for synthesis. carlroth.com Similarly, the benzamide structure itself can be a precursor for creating more complex molecules, including those with potential applications in high-temperature polymers. researchgate.net

Development of Analytical Methodologies for Detection and Quantification in Environmental or Industrial Matrices

The increasing use of nitroaromatic compounds in various industrial applications necessitates the development of reliable analytical methods for their detection and quantification in environmental and industrial settings. While specific methods for this compound are not widely documented, methodologies developed for similar nitroaromatic compounds can be adapted.

An investigation into potential environmental contaminants has highlighted the importance of monitoring nitroaromatics. epa.gov The nitro group is an electrophilic substituent that influences the chemical and physical properties of the compound, including its behavior in the environment. epa.gov

Electrochemical methods have proven effective for the sensitive detection of nitroaromatics. For example, a method for the determination of 4-nitrophenol (B140041) in environmental water samples utilized an oxidized graphitic carbon nitride-coated screen-printed electrode. nih.gov This technique, which relies on the electrochemical reduction of the nitro group, demonstrated high sensitivity and a low detection limit. nih.gov Such an approach could likely be tailored for the detection of this compound. Other analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), would also be applicable for the separation and quantification of this compound in complex matrices. The synthesis of related N-methylol polyamides has involved characterization to understand their properties and biodegradability, indicating the types of analytical considerations necessary for such compounds. rsc.org

Supramolecular Chemistry and Self-Assembly Studies

The molecular structure of this compound contains all the necessary components for participation in supramolecular chemistry: a hydrogen-bond donor (N-H), a hydrogen-bond acceptor (C=O), a polar aromatic unit (nitrophenyl group), and a large, nonpolar aliphatic group (tert-octyl). This amphiphilic character drives the formation of ordered, non-covalent structures.

The design of self-assembling systems based on this compound leverages a balance of intermolecular forces:

Hydrogen Bonding: The amide functional group can form strong, directional hydrogen bonds, leading to the formation of one-dimensional chains or tapes.

π-π Stacking: The electron-deficient nitrobenzene (B124822) rings can stack with one another, contributing to the stability of the assembly.

Hydrophobic Interactions: The bulky tert-octyl groups can segregate into nonpolar domains, driving the assembly process in polar solvents through the hydrophobic effect.

The synthesis of the base molecule is typically straightforward, involving an amidation reaction. This is often achieved by reacting 4-nitrobenzoyl chloride with tert-octylamine (B44039) in the presence of a base to neutralize the HCl byproduct. mdpi.com This synthetic versatility allows for modifications to either the aromatic or the alkyl part of the molecule to fine-tune the self-assembly behavior.

Once a self-assembling system is formed, a suite of analytical techniques is required to elucidate the structure and properties of the resulting supramolecular architecture. Drawing parallels from the characterization of other self-assembled nitroaromatic compounds, the following methods would be employed. rsc.org

Table 3: Techniques for Characterizing Supramolecular Structures

| Technique | Purpose | Source |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides definitive, atomic-level detail of the molecular packing, bond lengths, and intermolecular interactions in the crystalline state. | rsc.org |

| FT-IR Spectroscopy | Confirms the presence of functional groups and can indicate hydrogen bonding through shifts in the N-H and C=O stretching frequencies. | rsc.org |

| NMR Spectroscopy (¹H and ¹³C) | Confirms the molecular structure and can provide insights into aggregation in solution through changes in chemical shifts, line broadening, or diffusion-ordered spectroscopy (DOSY). | rsc.org |

| UV-Vis Spectroscopy | Monitors changes in the electronic environment of the chromophore upon aggregation, such as shifts in the absorption maximum (H- or J-aggregation). | rsc.org |

| Fluorescence Spectroscopy | Investigates the photophysical properties of the assembly, including aggregation-induced emission or quenching. | rsc.org |

| Thermal Analysis (TGA/DSC) | Determines the thermal stability and phase behavior of the assembled material. | rsc.org |

By using these methods, researchers can build a comprehensive picture of how individual molecules of this compound organize into larger, functional architectures, paving the way for their application in advanced materials.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 4-Nitro-N-(tert-octyl)benzamide

Future research should prioritize the development and optimization of synthetic routes to this compound. A logical and established starting point would be the Schotten-Baumann reaction, a reliable method for amide bond formation. This would involve the acylation of tert-octylamine (B44039) with 4-nitrobenzoyl chloride in the presence of a base. mdpi.comnih.gov Variations of this method, including solvent-free mechanochemical approaches, could offer environmentally friendly and efficient alternatives. mdpi.com

Once synthesized, rigorous characterization is paramount. A suite of modern spectroscopic and analytical techniques would be essential to confirm the compound's identity and purity. These methods, standard for similar novel molecules, would provide a foundational dataset for all subsequent studies. mdpi.comijpbs.com

Table 1: Proposed Spectroscopic and Analytical Characterization Techniques

| Technique | Purpose | Anticipated Observations |

| ¹H NMR | To determine the proton environment and confirm the presence of tert-octyl and p-substituted benzene (B151609) ring protons. | Signals corresponding to the aromatic protons (likely two doublets in the 7-9 ppm region), the amide N-H proton, and the distinct signals of the tert-octyl group's methyl and methylene (B1212753) protons. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the carbonyl carbon (approx. 165 ppm), aromatic carbons, and the carbons of the tert-octyl substituent. nih.gov |

| FT-IR | To identify key functional groups. | Characteristic absorption bands for N-H stretching, C=O (amide I) stretching (approx. 1640 cm⁻¹), N-H bending (amide II), and asymmetric/symmetric stretching of the NO₂ group (approx. 1580 cm⁻¹ and 1350 cm⁻¹). nih.gov |

| Mass Spectrometry (MS) | To confirm the molecular weight and study fragmentation patterns. | A molecular ion peak corresponding to the exact mass of C₁₅H₂₂N₂O₃, along with fragmentation patterns showing the loss of the tert-octyl group or cleavage of the amide bond. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure and crystal packing. | Would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net |

Identification of Promising New Chemical Transformations and Reactivity Studies

The reactivity of this compound is governed by its three primary components: the nitro group, the amide linkage, and the bulky tert-octyl group.

A crucial area of study is the selective reduction of the nitro group. This transformation would yield 4-Amino-N-(tert-octyl)benzamide , a versatile intermediate. This amino derivative could serve as a monomer for the synthesis of novel polyamides or as a building block for more complex molecules through diazotization or further acylation reactions.

The stability of the amide bond to hydrolysis under various pH conditions should also be systematically investigated. The significant steric hindrance provided by the tert-octyl group adjacent to the amide nitrogen is expected to impart high stability against chemical and enzymatic degradation compared to less hindered amides. Quantifying this stability would be critical for applications in robust materials.

Opportunities for Advanced Computational Modeling and Prediction

Computational chemistry offers a powerful, non-empirical way to predict the properties of this compound before engaging in extensive lab work. Techniques like Density Functional Theory (DFT) can be employed to model the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov

Key computational studies could include:

Conformational Analysis: Identifying the lowest energy conformers and the rotational barriers around the amide bond.

Electronic Property Prediction: Calculating the molecular electrostatic potential (MEP) map to visualize electron-rich (carbonyl and nitro oxygens) and electron-poor (amide proton, aromatic protons) regions, which is crucial for predicting intermolecular interactions.

Spectroscopic Simulation: Predicting ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data. nih.gov

Reactivity Indices: Using frontier molecular orbital analysis (HOMO-LUMO energies) to predict sites susceptible to nucleophilic and electrophilic attack.

Table 2: Predicted Physicochemical Properties of N-tert-Alkyl-4-nitrobenzamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |

| N-tert-Butyl-4-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | 2.1 |

| This compound | C₁₅H₂₂N₂O₃ | 278.35 | (Predicted > 3.5) |

Data for the tert-butyl analog sourced from PubChem. nih.gov The value for the tert-octyl analog is an estimation based on the increased alkyl chain length.

Potential for Integration into Novel Materials Science Applications

The unique combination of a rigid, polar nitroaromatic head and a bulky, nonpolar aliphatic tail makes this compound an intriguing candidate for materials science.

Future research should explore its potential as:

A Precursor for High-Performance Polymers: Following the reduction of its nitro group, the resulting amino-amide could be used as a monomer to synthesize novel polyamides. The bulky tert-octyl group could enhance the solubility of these polymers in common organic solvents and decrease crystallinity, potentially leading to more processable high-temperature materials. researchgate.net

An Additive in Polymer Blends: The amphiphilic nature of the molecule suggests it could function as a compatibilizer or plasticizer in certain polymer systems, with the tert-octyl group interacting with nonpolar polymer chains and the nitrobenzamide portion interacting with polar domains.

A Building Block for Liquid Crystals: While speculative, the rigid rod-like nature of the nitrobenzamide core coupled with a flexible alkyl chain is a structural motif found in some classes of liquid crystals. Investigation into its phase behavior could reveal potential mesophase formation.

By systematically pursuing these avenues of inquiry, the scientific community can fully elucidate the chemical nature and application potential of this compound, moving it from a chemical curiosity to a well-characterized and potentially valuable compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Nitro-N-(tert-octyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with tert-octylamine under controlled conditions. Key parameters include:

- Solvent Choice : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl chloride intermediate .

- Temperature : Maintain 0–5°C during the addition of tert-octylamine to prevent side reactions like dimerization .

- Catalysts : Triethylamine (TEA) is often added to scavenge HCl and drive the reaction forward.

- Purity Validation : Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 8.3–8.5 ppm for aromatic protons, δ 1.2–1.5 ppm for tert-octyl CH₃ groups) .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Assign peaks using ¹H and ¹³C NMR; nitro groups cause deshielding of adjacent aromatic protons (δ > 8.0 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Thermal Stability : Perform TGA/DSC under nitrogen (heating rate: 10°C/min). Decomposition typically occurs >200°C, with melting points reported between 120–140°C depending on crystallinity .

Q. What are the key solubility and formulation considerations for in vitro assays involving this compound?

- Methodological Answer :

- Solubility : The compound is lipophilic (logP ~3.5). Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .

- Stability in Solution : Monitor degradation via UV-Vis (λmax ~265 nm for nitrobenzamide) over 24 hours in PBS (pH 7.4) at 37°C .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with proteins (e.g., cyclooxygenase-2 or kinases). The nitro group may form hydrogen bonds with Arg120 or Tyr355 in COX-2 .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and ligand-protein interaction frequency .

- QSAR : Correlate substituent effects (e.g., tert-octyl bulkiness) with activity using descriptors like polar surface area and H-bond acceptor count .

Q. What strategies resolve contradictions in reported bioactivity data for nitrobenzamide derivatives?

- Methodological Answer :

- Assay Reproducibility : Standardize protocols (e.g., MTT assay cell density: 5,000 cells/well; incubation time: 48 hours) to minimize variability .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., nitro-reduced amines) that may confound results .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC₅₀) via fluorescence-based assays and SPR for binding kinetics .

Q. How do steric effects of the tert-octyl group influence reaction kinetics in derivatization reactions?

- Methodological Answer :

- Kinetic Studies : Monitor SNAr reactions (e.g., with thiophenol) via UV-Vis at 400 nm. Tert-octyl’s bulkiness reduces reaction rates (k₂ ~10⁻³ M⁻¹s⁻¹ vs. k₂ ~10⁻² M⁻¹s⁻¹ for methyl analogs) due to steric hindrance .

- DFT Calculations : Calculate activation energies (ΔG‡) for transition states using Gaussian09; tert-octyl increases ΔG‡ by ~5 kcal/mol compared to linear alkyl chains .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.5°, 15.8°; Form II: 11.2°, 17.4°) .

- ssNMR : ¹³C cross-polarization magic-angle spinning (CP/MAS) reveals distinct carbonyl carbon shifts (δ 170 ppm for Form I vs. δ 168 ppm for Form II) .

- DSC : Polymorphs exhibit separate melting endotherms (ΔH fusion differences ≥5 J/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.